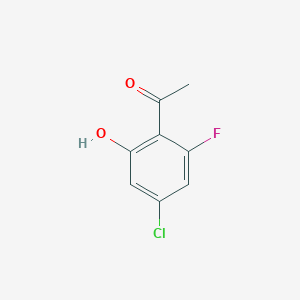

1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone

Description

BenchChem offers high-quality 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chloro-2-fluoro-6-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-4(11)8-6(10)2-5(9)3-7(8)12/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMLATYFHJBLOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697483 | |

| Record name | 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1110663-22-3 | |

| Record name | 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1110663-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone

This guide provides a comprehensive technical overview for the synthesis of 1-(4-chloro-2-fluoro-6-hydroxyphenyl)ethanone, a valuable intermediate in the development of pharmaceutical and agrochemical agents. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the strategic considerations for its synthesis, focusing on a robust and well-documented protocol. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a detailed step-by-step procedure, and address critical safety and handling considerations.

Strategic Overview: Navigating the Synthesis

The molecular architecture of 1-(4-chloro-2-fluoro-6-hydroxyphenyl)ethanone presents a substituted aromatic core that necessitates a carefully planned synthetic approach. Direct acylation of the corresponding phenol is often challenging due to competing O-acylation and potential deactivation of the catalyst.[1][2][3] Therefore, a more strategic, multi-step synthesis is generally preferred to ensure high yield and purity of the final product.

Two primary synthetic strategies are considered here:

-

The Fries Rearrangement: This classic organic reaction transforms a phenolic ester into a hydroxy aryl ketone, making it an ideal choice for our target molecule.[4][5] The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid.[4][5] The regioselectivity of this rearrangement can often be controlled by reaction conditions.[5][6]

-

Demethylation of a Methoxy Precursor: An alternative route involves the synthesis of the corresponding methoxy-protected precursor, 1-(4-chloro-2-fluoro-6-methoxyphenyl)ethanone, followed by a demethylation step to unmask the hydroxyl group. This approach is particularly useful if the methoxy-substituted starting material is more readily available. Boron tribromide (BBr3) is a highly effective reagent for the cleavage of aryl methyl ethers.[7][8][9]

This guide will focus on a detailed protocol utilizing the Fries Rearrangement, a reliable and well-established method for this class of compounds.

The Fries Rearrangement Pathway

The Fries rearrangement provides a direct and efficient route to the desired ortho-hydroxyacetophenone. The overall workflow is depicted below:

Caption: Synthetic workflow for 1-(4-chloro-2-fluoro-6-hydroxyphenyl)ethanone via the Fries Rearrangement.

Detailed Experimental Protocol

This protocol is divided into two main stages: the synthesis of the intermediate, 3-chloro-5-fluorophenyl acetate, and its subsequent Fries rearrangement to yield the final product.

Stage 1: Synthesis of 3-Chloro-5-fluorophenyl Acetate

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Amount |

| 3-Chloro-5-fluorophenol | 146.55 | 1.0 | 14.65 g |

| Acetyl Chloride | 78.50 | 1.1 | 6.7 mL |

| Triethylamine | 101.19 | 1.2 | 16.7 mL |

| Dichloromethane (DCM), anhydrous | 84.93 | - | 150 mL |

Procedure:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-chloro-5-fluorophenol (14.65 g, 100 mmol) and anhydrous dichloromethane (150 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (16.7 mL, 120 mmol) to the stirred solution.

-

Add acetyl chloride (6.7 mL, 110 mmol) dropwise via the dropping funnel over 20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding 100 mL of deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chloro-5-fluorophenyl acetate. The product is typically a colorless to pale yellow oil and can be used in the next step without further purification if deemed sufficiently pure by TLC or NMR analysis.

Stage 2: Fries Rearrangement to 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Amount |

| 3-Chloro-5-fluorophenyl Acetate | 188.58 | 1.0 | 18.86 g |

| Aluminum Chloride (AlCl₃), anhydrous | 133.34 | 2.5 | 33.34 g |

| Nitrobenzene, anhydrous | 123.11 | - | 100 mL |

Procedure:

-

In a flame-dried 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add anhydrous aluminum chloride (33.34 g, 250 mmol).

-

Carefully add anhydrous nitrobenzene (100 mL) to the flask. Stir the suspension.

-

Slowly add 3-chloro-5-fluorophenyl acetate (18.86 g, 100 mmol) to the suspension. An exothermic reaction may be observed.

-

Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours.[5]

-

Monitor the progress of the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This should be done in a large beaker with vigorous stirring in a well-ventilated fume hood.

-

The product can be isolated by steam distillation to remove the nitrobenzene, or by solvent extraction with a suitable solvent like ethyl acetate.

-

For solvent extraction, transfer the quenched reaction mixture to a large separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and wash with deionized water (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 1-(4-chloro-2-fluoro-6-hydroxyphenyl)ethanone.

Mechanistic Insights: The Fries Rearrangement

The Fries rearrangement is a classic example of an electrophilic aromatic substitution reaction.[4] The generally accepted mechanism proceeds as follows:

-

Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester. This is the more electron-rich oxygen atom.[4][5]

-

Cleavage and Acylium Ion Generation: This coordination weakens the ester linkage, leading to the cleavage of the C-O bond and the formation of a resonance-stabilized acylium ion (CH₃CO⁺) and an aluminum phenoxide complex.

-

Electrophilic Aromatic Substitution: The highly electrophilic acylium ion then attacks the electron-rich aromatic ring of the phenoxide. The ortho and para positions are activated by the hydroxyl group. The regioselectivity is influenced by factors such as temperature and solvent.[5] In this specific synthesis, the desired ortho-acylation is favored.

-

Hydrolysis: The final step involves the hydrolysis of the aluminum complex during the aqueous workup to liberate the free hydroxyl group of the product.[4]

Caption: A simplified representation of the mechanistic steps in the Fries Rearrangement.

Safety and Handling

It is imperative that this synthesis is conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]

-

Acetyl Chloride: Highly corrosive and lachrymatory. Reacts violently with water. Handle with extreme care.

-

Aluminum Chloride: Anhydrous aluminum chloride reacts violently with water, releasing HCl gas. It is corrosive and can cause severe burns.

-

Nitrobenzene: Toxic and readily absorbed through the skin. It is a suspected carcinogen.

-

Dichloromethane: A volatile solvent that is a suspected carcinogen.

-

Hydrochloric Acid: Corrosive and can cause severe burns.

Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure before commencing any experimental work.[10][11][12][13][14] An appropriate spill kit should be readily available.

Conclusion

The synthesis of 1-(4-chloro-2-fluoro-6-hydroxyphenyl)ethanone via the Fries rearrangement of 3-chloro-5-fluorophenyl acetate is a robust and reliable method. By carefully controlling the reaction conditions and adhering to strict safety protocols, researchers can obtain this valuable intermediate in good yield and purity. The insights into the reaction mechanism and the detailed experimental protocol provided in this guide should serve as a valuable resource for scientists in the fields of drug discovery and chemical development.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Demethylation: The Role of Boron Tribromide in Organic Synthesis. Retrieved from [Link]

-

Kemper, S., et al. (2020). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. Semantic Scholar. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. Retrieved from [Link]

-

Lord, R. L., et al. (n.d.). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. Retrieved from [Link]

-

Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. NIH. Retrieved from [Link]

-

Wikipedia. (n.d.). Boron tribromide. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boron Tribromide (BBr3) Mechanism - Demethylation of Methyl Ethers. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]

-

University of Calgary. (n.d.). Acylation of phenols. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Surtain. (2025). Safety data sheet. Retrieved from [Link]

-

(n.d.). SAFETY DATA SHEET. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. | Semantic Scholar [semanticscholar.org]

- 7. nbinno.com [nbinno.com]

- 8. Boron tribromide - Wikipedia [en.wikipedia.org]

- 9. Boron Tribromide (BBr3) Mechanism - Demethylation of Methyl Ethers [commonorganicchemistry.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.fr [fishersci.fr]

- 13. download.basf.com [download.basf.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone

Foreword: Navigating the Landscape of a Novel Compound

Molecular Identity and Structural Elucidation

1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone belongs to the family of substituted acetophenones, a class of compounds frequently encountered as intermediates in pharmaceutical synthesis. The unique arrangement of its functional groups—a chlorine atom, a fluorine atom, and a hydroxyl group on the phenyl ring—suggests a rich chemical profile with potential for diverse applications.

1.1. Chemical Structure

The chemical structure of 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone is presented below:

1.2. Predicted Physicochemical Properties

In the absence of direct experimental data, we can predict the physicochemical properties of the target compound by analyzing the known values of its isomers and structurally similar molecules. The interplay of the electron-withdrawing chloro and fluoro groups, and the hydrogen-bonding hydroxyl group will significantly influence its properties.

| Property | Predicted Value for 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone | Rationale and Comparative Data |

| Molecular Formula | C₈H₆ClFO₂ | Derived from the chemical structure. |

| Molecular Weight | 188.58 g/mol | Calculated based on the atomic weights of the constituent elements. |

| Melting Point (°C) | 70-80 | The melting point is influenced by crystal lattice energy and intermolecular forces. For comparison, 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone has a melting point of 72°C[1]. The 6-hydroxy substitution may slightly alter the crystal packing compared to the 2-hydroxy isomer. |

| Boiling Point (°C) | ~230-240 | The boiling point is primarily determined by molecular weight and intermolecular forces. 1-(2-Fluoro-6-hydroxyphenyl)ethanone has a boiling point of 224°C[2]. The addition of a chlorine atom will increase the molecular weight and dipole-dipole interactions, likely raising the boiling point. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, acetone, DMSO). | The hydroxyl group can participate in hydrogen bonding with water, but the overall aromatic and halogenated structure will limit aqueous solubility. Aromatic compounds are generally soluble in organic solvents. |

| pKa | ~7-8 | The acidity of the phenolic hydroxyl group is influenced by the electron-withdrawing effects of the halogens. The ortho-fluoro and para-chloro substituents will increase the acidity compared to phenol (pKa ~10), making the proton more readily dissociable. |

| CAS Number | Not assigned | As of the latest search, a specific CAS number for this compound has not been assigned. The isomer 1-(4-Chloro-5-fluoro-2-hydroxyphenyl)ethanone has the CAS number 105533-69-5[3]. |

Proposed Synthesis Pathway

A plausible synthetic route to 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone is the Fries rearrangement of a substituted phenyl acetate. This method is a classic and effective way to synthesize hydroxyaryl ketones.

2.1. Reaction Scheme

The proposed two-step synthesis starts from 3-chloro-5-fluorophenol:

-

Acetylation: 3-chloro-5-fluorophenol is acetylated using acetyl chloride or acetic anhydride to form 3-chloro-5-fluorophenyl acetate.

-

Fries Rearrangement: The resulting ester undergoes an intramolecular electrophilic aromatic substitution in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield the desired product, 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone.

2.2. Workflow Diagram

Caption: Proposed synthetic workflow for 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone.

Experimental Protocols for Physicochemical Characterization

The following are detailed, step-by-step methodologies for determining the key physicochemical properties of a novel compound like 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone.

3.1. Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.

Methodology: Capillary Method

-

Sample Preparation: Ensure the synthesized compound is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point.

-

Observation: Decrease the heating rate to 1-2°C per minute and carefully observe the sample.

-

Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.

Workflow Diagram

Caption: Workflow for melting point determination by the capillary method.

3.2. Solubility Determination

Solubility data is crucial for formulation development, reaction condition optimization, and understanding bioavailability.

Methodology: Isothermal Shake-Flask Method

-

Solvent Selection: Choose a range of relevant solvents (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide).

-

Saturated Solution Preparation: Add an excess amount of the compound to a known volume of each solvent in a sealed flask.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy (if the compound has a chromophore and a calibration curve is established) or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Express the solubility as mass per unit volume (e.g., mg/mL) or moles per liter (mol/L).

Workflow Diagram

Caption: Workflow for solubility determination using the shake-flask method.

3.3. pKa Determination

The pKa value is essential for understanding the ionization state of the molecule at different pH values, which affects its solubility, absorption, and interaction with biological targets.

Methodology: UV-Vis Spectrophotometry

-

Buffer Preparation: Prepare a series of buffers with known pH values covering a range of at least 2 pH units above and below the estimated pKa.

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

-

Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer solution to create a series of samples with the same total compound concentration but varying pH.

-

Spectral Measurement: Measure the UV-Vis absorbance spectrum of each sample over a relevant wavelength range.

-

Data Analysis: Identify a wavelength where the absorbance of the protonated and deprotonated forms of the compound differs significantly. Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

pKa Calculation: The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at various points on the curve.

Workflow Diagram

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Predicted Spectral Characteristics

While experimental spectra are not yet available, the following characteristics can be predicted based on the structure of 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone and data from analogous compounds.

-

¹H NMR:

-

Aromatic Protons: Two doublets or doublet of doublets in the aromatic region (approx. 6.5-7.5 ppm), showing coupling to each other and to the fluorine atom.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

-

Methyl Protons: A singlet at around 2.5 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal around 195-205 ppm.

-

Aromatic Carbons: Six distinct signals in the aromatic region (approx. 110-160 ppm). The carbons bonded to fluorine and oxygen will show characteristic shifts and C-F coupling.

-

Methyl Carbon: A signal around 25-30 ppm.

-

-

IR Spectroscopy:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

C=O Stretch: A strong, sharp peak around 1650-1680 cm⁻¹.

-

C-F Stretch: A strong absorption in the 1200-1300 cm⁻¹ region.

-

C-Cl Stretch: A peak in the 700-800 cm⁻¹ region.

-

Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry:

-

Molecular Ion Peak (M⁺): An intense peak at m/z 188, with a characteristic M+2 peak at m/z 190 with approximately one-third the intensity, due to the ³⁷Cl isotope.

-

Fragmentation: A prominent fragment corresponding to the loss of the methyl group (M-15) at m/z 173.

-

Stability and Storage

Phenolic compounds can be susceptible to degradation, particularly through oxidation.

-

Predicted Stability: The presence of electron-withdrawing groups may offer some stability against oxidation compared to unsubstituted phenols. However, exposure to light, high temperatures, and basic conditions should be avoided. Studies on other phenolic compounds have shown that degradation increases with temperature and exposure to light[4][5]. Acidic conditions tend to improve the stability of phenolic compounds[6].

-

Recommended Storage: Store in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone is not available, the safety precautions for structurally similar compounds, such as 4'-Chloro-2'-fluoroacetophenone, should be followed.

-

GHS Hazard Statements (Predicted):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Conclusion

1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone is a compound with significant potential, warranting further investigation. This guide provides a comprehensive framework for its study, from a proposed synthesis to detailed protocols for characterizing its fundamental physicochemical properties. While predictive in nature, the information presented herein is grounded in established chemical principles and data from closely related molecules, offering a solid foundation for future research. As experimental data for this compound becomes available, it will be crucial to validate and refine the predictions made in this guide.

References

- Prediction Potential of Degcity Indices for Physico- Chemical Properties of Polycyclic Aromatic Hydrocarbons: A QSPR Study. (2023-04-11).

- The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC - NIH. (2023-04-25).

- 1-(2-Fluoro-6-hydroxyphenyl)ethanone - MySkinRecipes.

- Synthesis of 2-hydroxyacetophenone - PrepChem.com.

- Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed. (2018-12-01).

- Handbook of Hydroxyacetophenones - PDF Free Download - epdf.pub.

- Stability of Phenolic Compounds in Grape Stem Extracts - ResearchG

- Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - MDPI.

- 1-(4-Chloro-2-hydroxyphenyl)ethanone | C8H7ClO2 | CID 1051513 - PubChem.

- ETHANONE, 1-(4-CHLORO-3-HYDROXYPHENYL)- - Echemi.

- 1-(4-Fluoro-2-hydroxyphenyl)

- 6921-66-0, 1-(4-Chloro-2-hydroxyphenyl)ethanone Formula - Echemi.

- Ethanone, 1-(4-chlorophenyl)- - the NIST WebBook.

- 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2 | Chemsrc. (2025-08-20).

- Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells - MDPI.

- Aromatic Compounds: Understanding the Fragrant World of Organic Chemistry.

- 1-(2-Chloro-6-hydroxyphenyl)ethanone | 55736-04-4 - ChemicalBook. (2025-07-24).

- 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone | 105533-69-5.

- 4'-Chloro-2'-hydroxyacetophenone, 97%, Thermo Scientific.

- 1-(4-Fluoro-3-hydroxyphenyl)ethanone | C8H7FO2 | CID 45119097 - PubChem.

- 4'-Fluoro-2'-hydroxyacetophenone | C8H7FO2 | CID 2737326 - PubChem.

- 4'-Chloro-2'-fluoroacetophenone, CAS 175711-83-8 | SCBT - Santa Cruz Biotechnology.

- 4'-Chloro-2'-fluoroacetophenone - CymitQuimica.

- 175711-83-8 | 4'-Chloro-2'-fluoroacetophenone - Moldb.

- 2,4'-Dichloroacetophenone - SpectraBase.

- 2,4'-Dichloroacetophenone | C8H6Cl2O | CID 70298 - PubChem.

Sources

- 1. epdf.pub [epdf.pub]

- 2. researchgate.net [researchgate.net]

- 3. 1-(4-chloro-5-fluoro-2-hydroxyphenyl)ethanone | 105533-69-5 | Benchchem [benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Identification and structure-activity relationship optimization of dibromoacetophenones as novel mIDH1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 1-(4-chloro-2-fluoro-6-hydroxyphenyl)ethanone, a halogenated acetophenone derivative of interest to researchers in medicinal chemistry and drug discovery. Due to its specific substitution pattern, this compound serves as a valuable synthetic intermediate. This document details its chemical identifiers, physicochemical properties, a detailed synthesis protocol from a commercially available precursor, and its context within modern drug development.

Chemical Identity and Core Identifiers

The precise identification of a chemical compound is foundational for all research and development activities. The following table summarizes the key identifiers for 1-(4-chloro-2-fluoro-6-hydroxyphenyl)ethanone and its common synthetic precursor.

| Identifier | 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone | 1-(4-Chloro-2-fluoro-6-methoxyphenyl)ethanone (Precursor) |

| CAS Number | 1110663-22-3[1][2][3][4][5] | 154467-16-0 |

| Molecular Formula | C₈H₆ClFO₂ | C₉H₈ClFO₂ |

| Molecular Weight | 188.58 g/mol | 202.61 g/mol |

| IUPAC Name | 1-(4-chloro-2-fluoro-6-hydroxyphenyl)ethanone | 1-(4-chloro-2-fluoro-6-methoxyphenyl)ethanone |

| SMILES | ClC1=CC(=C(C(=C1)O)C(C)=O)F | COC1=C(C(=O)C)C=C(Cl)C=C1F |

Physicochemical Properties and Analytical Data

Predictive and comparative data are crucial for handling and characterization. Below is a summary of known properties for the target compound and related analogues.

| Property | Value / Description | Source / Analogue |

| Physical State | Expected to be a solid at room temperature. | General property of similar acetophenones. |

| Storage Temperature | 2-8°C[2] | Supplier recommendation. |

| Purity (Typical) | ≥95% | Commercial availability.[2] |

| 'H NMR | No direct experimental data found. Expected signals: aromatic protons (doublets/multiplets), acetyl methyl (singlet), hydroxyl proton (broad singlet). | N/A |

| ¹³C NMR | No direct experimental data found. For the related 2'-fluoroacetophenone, a characteristic through-space coupling between the acetyl carbon (Cα) and the fluorine atom (⁴JCF) is observed around 10-11 Hz, indicating a preferred s-trans conformation.[6] A similar phenomenon is anticipated for the target compound. | 2'-Fluoroacetophenone[6] |

| Mass Spectrometry | No direct experimental data found. Expected [M-H]⁻ peak at m/z 187.00 for C₈H₅ClFO₂⁻. | N/A |

| Infrared (IR) Spectroscopy | No direct experimental data found. Expected characteristic peaks: C=O stretch (~1640-1680 cm⁻¹), O-H stretch (broad, ~3100-3500 cm⁻¹), C-F stretch (~1100-1300 cm⁻¹), and C-Cl stretch (~700-800 cm⁻¹). | Analogue Data[7] |

Note on Analytical Data: Direct experimental spectra for 1-(4-chloro-2-fluoro-6-hydroxyphenyl)ethanone (CAS 1110663-22-3) and its methoxy precursor (CAS 154467-16-0) are not widely published. The information provided is based on data from structurally related compounds. Researchers must acquire and interpret their own analytical data for verification.

Synthesis and Purification

The target compound, 1-(4-chloro-2-fluoro-6-hydroxyphenyl)ethanone, is most practicably synthesized via the demethylation of its commercially available methyl ether precursor, 1-(4-chloro-2-fluoro-6-methoxyphenyl)ethanone. The cleavage of aryl methyl ethers is a robust and well-documented transformation in organic synthesis. Boron tribromide (BBr₃) is a highly effective reagent for this purpose, capable of cleaving the ether bond under mild conditions, which is crucial for preserving other functional groups.[8][9][10][11]

Synthetic Workflow: Demethylation

The overall transformation involves the reaction of the methoxy-protected precursor with BBr₃ to form an intermediate boron complex, which is subsequently hydrolyzed to yield the final hydroxylated product.

Caption: Synthetic workflow for the demethylation of the precursor.

Detailed Experimental Protocol

This protocol is adapted from established procedures for BBr₃-mediated demethylation of aryl methyl ethers.[8][9]

Materials:

-

1-(4-Chloro-2-fluoro-6-methoxyphenyl)ethanone (1.0 eq)

-

Boron tribromide (BBr₃), 1.0 M solution in Dichloromethane (DCM) (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(4-chloro-2-fluoro-6-methoxyphenyl)ethanone (1.0 eq). Dissolve the starting material in anhydrous DCM (approx. 0.1-0.2 M concentration).

-

Reagent Addition: Cool the solution to 0°C using an ice-water bath. Add the BBr₃ solution (1.5-2.0 eq) dropwise via a syringe over 15-20 minutes. A color change and/or formation of a precipitate may be observed.

-

Causality Note: The use of at least one equivalent of BBr₃ per ether group is essential.[9] An excess is used to drive the reaction to completion. The reaction is performed at 0°C to control the initial exothermic complexation between the Lewis acidic BBr₃ and the ethereal oxygen.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the flask back to 0°C. Cautiously and slowly add the reaction mixture dropwise to a separate flask containing a vigorously stirred mixture of ice and water to hydrolyze the intermediate boron complexes and quench the excess BBr₃.

-

Trustworthiness & Safety: This step is highly exothermic and releases HBr gas. It must be performed slowly in a well-ventilated fume hood.

-

-

Extraction: Allow the quenched mixture to stir for 30 minutes. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and finally with brine. The bicarbonate wash neutralizes any residual acidic HBr.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-chloro-2-fluoro-6-hydroxyphenyl)ethanone.

Applications and Research Context

Acetophenone derivatives are versatile scaffolds in medicinal chemistry, serving both as final active compounds and as crucial intermediates in the synthesis of more complex molecules.[2][11][12]

Building Block for Bioactive Molecules

The specific substitution pattern of 1-(4-chloro-2-fluoro-6-hydroxyphenyl)ethanone makes it a valuable intermediate. Halogenated phenyl rings are common motifs in drug candidates, influencing metabolic stability, binding affinity, and pharmacokinetic properties. The ortho-hydroxyacetophenone moiety is a known pharmacophore that can mimic the acetylated lysine side chain, enabling it to act as a ligand for bromodomains.[1]

Relevance to KRAS G12C Inhibitors

There is significant interest in developing inhibitors for the KRAS G12C mutant protein, a key driver in several cancers like non-small cell lung cancer.[9][10] The synthesis of potent and selective KRAS G12C inhibitors often involves complex heterocyclic scaffolds. Phenyl derivatives, including those similar in structure to the title compound, are used as key building blocks in the multi-step syntheses of these advanced therapeutic agents.[3][8][10] The specific halogenation and functional group handles on 1-(4-chloro-2-fluoro-6-hydroxyphenyl)ethanone allow for its incorporation into these larger structures through various cross-coupling and condensation reactions.

Caption: Potential applications of the acetophenone scaffold.

Safety and Handling

Detailed toxicological data for 1-(4-chloro-2-fluoro-6-hydroxyphenyl)ethanone is not available. Therefore, it must be handled with the standard precautions for a research chemical of unknown toxicity. The safety profile should be inferred from related halogenated acetophenones.

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid dust formation. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hazards of Related Compounds: Many substituted acetophenones are classified as harmful if swallowed and can cause skin and serious eye irritation.[1]

-

Incompatible Materials: Avoid strong oxidizing agents and strong bases.

-

Hazardous Decomposition: Thermal decomposition may produce toxic fumes, including carbon oxides, hydrogen chloride, and hydrogen fluoride.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

References

-

Zhimin Zhang, Wenhai Huang, Xiaoliang Zheng, Chuansheng Li and Zhengrong Shen. s Drug Discovery of Acetophenone Derivatives as BRD4 Inhibitors. Letters in Drug Design & Discovery, Volume 17, Issue 3, Mar 2020, p. 323 - 329. [Link]

- Google Patents.

-

Quick Company. Improved Synthesis Of Key Intermediate Of Kras G12 C Inhibitor. [Link]

-

PubMed Central. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. [Link]

-

Royal Society of Chemistry. Stereoselective synthesis of a KRASG12C inhibitor with a quinoline-piperazine scaffold. Organic & Biomolecular Chemistry. [Link]

-

ACS Publications. Second-Generation Atroposelective Synthesis of KRAS G12C Covalent Inhibitor GDC-6036. Organic Letters, 2023, 25 (19), pp. 3417–3422. [Link]

-

Royal Society of Chemistry. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm, 2015, 6, 2137-2144. [Link]

-

ACS Publications. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. ACS Medicinal Chemistry Letters. [Link]

-

MDPI. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 2021, 26(21), 6691. [Link]

-

MDPI. Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. International Journal of Molecular Sciences, 2024, 25(1), 584. [Link]

-

Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link]

-

ACS Publications. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 2021, 86(7), 5133-5141. [Link]

-

Organic Syntheses. 3,3'-dihydroxybiphenyl. [Link]

-

PubMed. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015, 2015(34), 7460-7467. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective synthesis of a KRASG12C inhibitor with a quinoline-piperazine scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Second-Generation Atroposelective Synthesis of KRAS G12C Covalent Inhibitor GDC-6036 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. CL2021001266A1 - Improved synthesis of key kras g12c inhibitor compound intermediate - Google Patents [patents.google.com]

- 9. Improved Synthesis Of Key Intermediate Of Kras G12 C Inhibitor [quickcompany.in]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

Spectroscopic Characterization of 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the analytical characterization of 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone. This molecule is a substituted aromatic ketone of interest in synthetic and medicinal chemistry. Accurate structural elucidation is paramount for its application in research and development. This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and characterization of this compound.

Molecular Structure and Spectroscopic Overview

The structure of 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone, with CAS Number 67953-06-6, presents a unique arrangement of functional groups on an aromatic ring. The interplay of the electron-withdrawing chloro and fluoro groups, the electron-donating hydroxyl group, and the acetyl substituent creates a distinct electronic environment, which is reflected in its spectroscopic signatures. This guide will predict and interpret the data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the phenolic hydroxyl proton. The substitution pattern on the benzene ring—with substituents at positions 1, 2, 4, and 6—leaves two aromatic protons.

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for its good dissolving power and relatively clean spectral window. However, for observing exchangeable protons like the hydroxyl proton, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it slows down the proton exchange, allowing the -OH signal to be observed as a sharper peak, often exhibiting coupling to neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: A range of -2 to 12 ppm is typically sufficient.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 12.0 - 13.0 | Singlet (broad) | 1H | Ar-OH | The strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen deshields this proton significantly, shifting it far downfield. |

| ~ 7.0 - 7.2 | Doublet of doublets | 1H | Ar-H | Aromatic proton ortho to the chlorine and meta to the fluorine. |

| ~ 6.8 - 7.0 | Doublet of doublets | 1H | Ar-H | Aromatic proton meta to the chlorine and ortho to the fluorine. |

| ~ 2.6 | Singlet | 3H | -C(=O)CH₃ | The methyl protons of the acetyl group are adjacent to a carbonyl group, resulting in a characteristic downfield shift for alkyl protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, with electronegative substituents and carbonyl groups having a significant deshielding effect.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to ensure all carbon signals appear as singlets.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): 2-5 seconds.

-

Spectral Width: A range of 0 to 220 ppm is standard.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum. The solvent signal can be used for chemical shift referencing (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 200 - 205 | C =O | The carbonyl carbon of the ketone is highly deshielded and appears significantly downfield. |

| ~ 160 - 165 | Ar-C -OH | The carbon directly attached to the hydroxyl group is deshielded. |

| ~ 155 - 160 (d, J ≈ 250 Hz) | Ar-C -F | The carbon bearing the fluorine atom will be deshielded and will appear as a doublet with a large one-bond C-F coupling constant. |

| ~ 130 - 135 | Ar-C -Cl | The carbon attached to the chlorine atom will be deshielded. |

| ~ 125 - 130 | Ar-C H | Aromatic methine carbon. |

| ~ 115 - 120 | Ar-C H | Aromatic methine carbon. |

| ~ 110 - 115 | Ar-C -C=O | The quaternary carbon to which the acetyl group is attached. |

| ~ 30 - 35 | -C(=O)C H₃ | The methyl carbon of the acetyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrational energy levels of its bonds.

Causality Behind Experimental Choices: The choice of sampling technique depends on the physical state of the sample. For a solid sample, Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation. Alternatively, the sample can be prepared as a KBr pellet.

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Acquire a background spectrum of the clean ATR crystal. Then, acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Collection: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3200 - 2500 (broad) | O-H stretch | Phenol (-OH) | The broadness is due to strong intramolecular hydrogen bonding with the adjacent carbonyl group. |

| ~ 1640 - 1660 | C=O stretch | Ketone | The carbonyl stretching frequency is lowered from the typical ~1715 cm⁻¹ due to conjugation with the aromatic ring and intramolecular hydrogen bonding. |

| ~ 1550 - 1600 | C=C stretch | Aromatic Ring | Characteristic absorptions for aromatic ring systems. |

| ~ 1200 - 1300 | C-O stretch | Phenol | Stretching vibration of the carbon-oxygen bond of the phenol. |

| ~ 1100 - 1200 | C-F stretch | Aryl-Fluoride | A strong absorption band characteristic of the C-F bond. |

| ~ 700 - 800 | C-Cl stretch | Aryl-Chloride | The C-Cl stretch appears in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern can give valuable clues about the molecule's structure.

Causality Behind Experimental Choices: Electron Ionization (EI) is a common, high-energy ionization technique that leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. This is useful for structural elucidation and library matching.

Experimental Protocol: Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular weight of 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone (C₈H₆ClFO₂) is approximately 188.58 g/mol . The mass spectrum should show a molecular ion peak at m/z 188. Due to the natural isotopic abundance of chlorine, an M+2 peak at m/z 190 with approximately one-third the intensity of the M⁺ peak is expected.

-

Major Fragment Ions:

-

[M - CH₃]⁺ (m/z 173/175): Loss of the methyl group from the acetyl moiety via alpha-cleavage is a very common fragmentation pathway for acetophenones. This would result in a prominent peak.

-

[M - COCH₃]⁺ (m/z 145/147): Cleavage of the entire acetyl group.

-

[CH₃CO]⁺ (m/z 43): The acetyl cation is a common and often abundant fragment.

-

Visualizing Fragmentation

The following diagram illustrates the primary alpha-cleavage fragmentation pathway expected for 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone in an EI mass spectrum.

Caption: Alpha-cleavage fragmentation of the molecular ion.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of analytical techniques for the unambiguous structural characterization of 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone. The predicted data in this guide, based on fundamental principles of spectroscopy and the known effects of the constituent functional groups, serve as a robust reference for researchers and scientists working with this compound. Any deviation from these expected values in experimental data would warrant further investigation, potentially indicating the presence of impurities or an isomeric structure.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

Technical Guide: A Comprehensive Analysis of the Solubility of 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone in Common Solvents

Abstract

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing everything from process chemistry to bioavailability and formulability. This technical guide provides an in-depth framework for characterizing the solubility of the substituted acetophenone, 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone. We move beyond a simple data repository to establish a comprehensive methodological approach, grounded in first principles of physical chemistry and authoritative analytical standards. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and detailed, field-proven experimental protocols for determining thermodynamic and kinetic solubility.

Introduction: The Critical Role of Solubility

In the journey of a molecule from discovery to application, particularly within the pharmaceutical industry, solubility is a critical physical property.[1] It dictates the viability of a compound for oral administration, influences the design of crystallization processes, and impacts the reliability of in-vitro biological assays.[2][3] Poor aqueous solubility can lead to low bioavailability, while an inadequate understanding of solubility in organic solvents can create significant hurdles in synthesis, purification, and formulation.[4][5]

This guide focuses on 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone, a molecule whose structural features present an interesting and instructive case study for solubility analysis. By dissecting its functional groups, we can predict and experimentally verify its behavior across a range of relevant solvent systems.

Physicochemical Profile & Theoretical Solubility Considerations

The solubility behavior of 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone is governed by the interplay of its distinct functional groups. A careful analysis of its structure is the first step in designing a robust solubility study.[5]

-

Phenolic Hydroxyl (-OH) Group: This group is a hydrogen bond donor and acceptor, contributing to potential aqueous solubility. Crucially, it is weakly acidic, meaning its protonation state is pH-dependent. At alkaline pH, it deprotonates to form a phenoxide anion, which is significantly more polar and thus more water-soluble.[6][7] Conversely, in acidic to neutral media, the less soluble, neutral form will dominate. Therefore, a comprehensive understanding of its aqueous solubility necessitates evaluation across a physiologically relevant pH range.[8][9]

-

Ketone (C=O) Group: The carbonyl group acts as a hydrogen bond acceptor, contributing modestly to its solubility in protic solvents like water and alcohols.

-

Substituted Phenyl Ring: The aromatic ring is inherently lipophilic (hydrophobic), favoring solubility in non-polar organic solvents.

-

Halogen Substituents (-Cl, -F): The chloro and fluoro groups increase the molecule's lipophilicity and molecular weight, generally decreasing aqueous solubility while potentially improving solubility in certain organic solvents.

This structural combination suggests a molecule with limited, but pH-dependent, aqueous solubility and likely good solubility in polar aprotic and protic organic solvents.

Caption: Molecular structure and key functional groups influencing solubility.

Methodologies: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two primary types of solubility measurements, as they provide different and complementary information.[10][11]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the "gold standard" measurement representing the true equilibrium concentration of a solute in a solvent at a given temperature and pressure.[12] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24-72 hours) until the concentration in the solution becomes constant.[13] The shake-flask method is the most common technique for this determination.[14]

-

Kinetic Solubility: This is a high-throughput method often used in early drug discovery for rapid screening of large numbers of compounds.[2][15] It measures the concentration at which a compound precipitates when a concentrated stock solution (typically in DMSO) is added to an aqueous buffer.[2] The resulting value is often higher than the thermodynamic solubility because it can represent a supersaturated state.[11] While less precise, it is invaluable for identifying compounds with potential solubility liabilities early in the discovery process.[3]

For a thorough characterization, especially in later-stage development, thermodynamic solubility is essential.

Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating necessary controls and checks to ensure data integrity.

Protocol 1: Thermodynamic Equilibrium Solubility by Shake-Flask and HPLC-UV Analysis

This protocol determines the equilibrium solubility, a critical parameter for biopharmaceutical classification and formulation development.[13][16]

Rationale: The shake-flask method ensures that a true equilibrium between the solid and dissolved states is achieved.[14] HPLC-UV is a highly specific and sensitive analytical technique for accurately quantifying the concentration of the dissolved analyte, even in complex matrices.[1][17]

Step-by-Step Methodology:

-

Preparation of Solvents:

-

Aqueous Buffers: Prepare buffers at pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), and pH 6.8 (Phosphate buffer) as recommended by WHO BCS guidelines.[13]

-

Organic Solvents: Use HPLC-grade solvents such as Ethanol, Methanol, Acetonitrile, Acetone, and Dimethyl Sulfoxide (DMSO).

-

-

Sample Preparation:

-

Add an excess amount of solid 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone to a series of glass vials (e.g., 10 mg per 1 mL of solvent). The presence of undissolved solid at the end of the experiment is essential to confirm that saturation was reached.

-

Add a precise volume of each chosen solvent to the respective vials.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached. It is best practice to confirm the equilibration time by sampling at multiple time points (e.g., 8, 24, 48 hours) to ensure the concentration has plateaued.[13]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.45 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous) to remove all undissolved particles. This step is critical to avoid artificially high results.

-

-

Quantification by HPLC-UV:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a known concentration.

-

Create a calibration curve by preparing a series of at least five standard solutions of known concentrations via serial dilution of the stock solution.

-

Dilute the filtered supernatant samples with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.

-

Inject the standards and diluted samples into the HPLC system.[18]

-

Calculate the concentration of the compound in the original supernatant using the calibration curve and the dilution factor.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility by Turbidimetry

This protocol is a high-throughput method for assessing solubility early in the discovery phase.

Rationale: Turbidimetry or nephelometry provides a rapid indication of compound precipitation by measuring light scattering.[19] This approach is easily automated in a microtiter plate format, allowing for the rapid screening of many compounds or conditions.[3]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: In a 96-well microtiter plate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Serial Dilution: Add a small volume of the DMSO stock solution to the buffer in the first well and perform serial dilutions across the plate to create a range of concentrations. The final DMSO concentration in each well should be kept low and constant (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Cover the plate and shake for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measurement: Read the plate on a nephelometer or a plate reader capable of measuring turbidity (light scattering at a specific wavelength).

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly different from the buffer-only control wells.

Data Presentation & Interpretation

Solubility data should be presented clearly and concisely. A tabular format is ideal for comparing solubility across different solvents and conditions.

Table 1: Illustrative Solubility Profile of 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone at 25°C

| Solvent System | pH | Method | Solubility (mg/mL) | Solubility (µM) |

| 0.1 N HCl | 1.2 | Thermodynamic | [Placeholder Value] | [Placeholder Value] |

| Acetate Buffer | 4.5 | Thermodynamic | [Placeholder Value] | [Placeholder Value] |

| Phosphate Buffer | 6.8 | Thermodynamic | [Placeholder Value] | [Placeholder Value] |

| Water | ~7.0 | Thermodynamic | [Placeholder Value] | [Placeholder Value] |

| Phosphate-Buffered Saline | 7.4 | Kinetic | [Placeholder Value] | [Placeholder Value] |

| Ethanol | N/A | Thermodynamic | [Placeholder Value] | [Placeholder Value] |

| Methanol | N/A | Thermodynamic | [Placeholder Value] | [Placeholder Value] |

| Acetone | N/A | Thermodynamic | [Placeholder Value] | [Placeholder Value] |

| Acetonitrile | N/A | Thermodynamic | [Placeholder Value] | [Placeholder Value] |

| Dimethyl Sulfoxide (DMSO) | N/A | Thermodynamic | [Placeholder Value] | [Placeholder Value] |

Note: The values in this table are placeholders and must be determined experimentally. The molecular weight of the compound is required to convert mg/mL to µM.

Interpretation:

-

Aqueous Solubility: Expect low solubility in the pH 1.2-6.8 range. A significant increase in solubility would be anticipated at a higher, more alkaline pH (e.g., pH 10-12) due to the deprotonation of the phenolic hydroxyl group.[6]

-

Organic Solvents: The compound is expected to be freely soluble or very soluble in polar organic solvents like DMSO and Acetone, with moderate to good solubility in alcohols like Ethanol and Methanol.

Conclusion

A thorough understanding of the solubility of 1-(4-Chloro-2-fluoro-6-hydroxyphenyl)ethanone requires a multi-faceted approach. By combining theoretical analysis of its molecular structure with rigorous experimental determination using both thermodynamic and kinetic methods, researchers can generate a comprehensive solubility profile. This data is not merely an academic exercise; it is a critical dataset that informs decision-making at every stage of the development pipeline, from synthetic route optimization and purification to the design of effective and bioavailable final formulations. The protocols and principles outlined in this guide provide a robust framework for achieving this essential characterization.

References

- Effect of pH on the solubility of phenolic compounds - ResearchGate. (n.d.).

- Solvent Selection in Pharmaceutical Crystallization Process Development - YouTube. (2020, October 9).

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).

- Solvent selection for process development - Technobis Crystallization Systems. (2021, November 25).

- Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.).

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.).

- Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021, February 14).

- Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 - ACS Publications. (2024, December 10).

- (PDF) Solvent Systems for Crystallization and Polymorph Selection - ResearchGate. (n.d.).

- The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract - ProQuest. (n.d.).

- Effect of pH on the Stability of Plant Phenolic Compounds - ResearchGate. (2025, August 6).

- Annex 4 - World Health Organization (WHO). (n.d.).

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (n.d.).

- Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed. (2018, February 6).

- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024, April 4).

- Aqueous Solubility of Some Natural Phenolic Compounds | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.).

- Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma. (n.d.).

- Kinetic & Thermodynamic Solubility Testing - WuXi AppTec. (n.d.).

- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic - Sygnature Discovery. (n.d.).

- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014, April 29).

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (2025, March 26).

- How to measure solubility for drugs in oils/emulsions? - ResearchGate. (2023, April 5).

- Effect of pH on the stability of plant phenolic compounds - PubMed. (n.d.).

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Request PDF - ResearchGate. (2025, August 6).

- Comparative Study of UV And HPLC Methods for Estimation of Drug. (n.d.).

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. crystallizationsystems.com [crystallizationsystems.com]

- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract - ProQuest [proquest.com]

- 9. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. who.int [who.int]

- 14. researchgate.net [researchgate.net]

- 15. inventivapharma.com [inventivapharma.com]

- 16. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pharmaguru.co [pharmaguru.co]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Multifaceted Therapeutic Potential of Substituted Acetophenones: A Technical Guide for Drug Discovery

Foreword: Unveiling the Pharmacological Promise of a Versatile Scaffold

Substituted acetophenones, a class of aromatic ketones, have emerged from the vast landscape of chemical entities as a privileged scaffold in medicinal chemistry. Their inherent structural simplicity, coupled with the vast potential for synthetic modification, has positioned them as a focal point for the development of novel therapeutic agents. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the significant and diverse biological activities of substituted acetophenones. Moving beyond a mere catalog of effects, we will explore the underlying mechanisms of action, provide validated experimental protocols for their evaluation, and present a forward-looking perspective on the therapeutic promise of this remarkable class of compounds. Our journey will traverse the realms of oncology, infectious diseases, inflammation, and oxidative stress, underscoring the remarkable versatility of the acetophenone core.

The Chemical Versatility of the Acetophenone Scaffold: A Foundation for Diverse Bioactivity

The acetophenone framework, consisting of a phenyl ring attached to a methyl ketone group, serves as an ideal starting point for chemical diversification. The aromatic ring and the methyl group are amenable to a wide array of chemical modifications, allowing for the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and steric bulk. These modifications are pivotal in dictating the compound's interaction with biological targets and, consequently, its pharmacological profile.

A particularly noteworthy and extensively studied class of substituted acetophenones are the chalcones . These compounds, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are biosynthesized in plants and have been a rich source of inspiration for medicinal chemists. The reactivity of the enone moiety and the diverse substitution patterns possible on both aromatic rings contribute significantly to their broad spectrum of biological activities.[1]

The synthesis of substituted acetophenones can be achieved through various established organic chemistry reactions. A common and versatile method is the Friedel-Crafts acylation , where an appropriately substituted benzene ring reacts with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. This method allows for the direct introduction of the acetyl group onto the aromatic ring.

Alternatively, the Claisen-Schmidt condensation is a cornerstone for the synthesis of chalcones. This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde, yielding the characteristic chalcone scaffold. The simplicity and efficiency of these synthetic routes contribute to the attractiveness of acetophenones as a platform for drug discovery.[1]

Anticancer Activity: Targeting the Pillars of Malignancy

The quest for novel anticancer agents has led to the extensive investigation of substituted acetophenones, with many derivatives demonstrating potent cytotoxic and cytostatic effects against a range of cancer cell lines.[2][3] The mechanisms underlying their anticancer activity are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and metastasis.

Modulation of Key Signaling Pathways

Several critical signaling pathways that are frequently dysregulated in cancer have been identified as targets for substituted acetophenones.

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cancer by promoting cell proliferation, survival, and angiogenesis.[4] Numerous chalcone derivatives have been shown to inhibit the NF-κB signaling pathway, often by preventing the degradation of its inhibitor, IκBα. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes.[5] Some pyranochalcone derivatives have exhibited potent inhibition of TNF-α induced NF-κB activation with IC50 values in the low micromolar range.[6]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth, differentiation, and survival.[7] Aberrant activation of this pathway is a common feature of many cancers. Certain benzylideneacetophenone derivatives have been shown to alleviate arthritic symptoms by modulating the MAPK signaling pathway, suggesting its potential as a target for anti-inflammatory and anticancer therapies.[8]

-

PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical regulator of cell survival, proliferation, and metabolism that is often hyperactivated in cancer.[9] Several inhibitors of this pathway have been developed, and some studies suggest that natural products, including flavonoids from which chalcones are derived, can modulate this pathway.[10]

Signaling Pathway Diagrams

Caption: Inhibition of the NF-κB Signaling Pathway by Substituted Acetophenones.

Caption: Modulation of MAPK and PI3K/Akt Signaling Pathways.

Quantitative Assessment of Anticancer Activity

The cytotoxic potential of substituted acetophenones is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Prenylated Acetophenones | MCF-7 (Breast) | 25.6 - 80.2 | [2] |

| Chalcone-Thio Derivatives | HepG2 (Liver) | 5 - 15 | [4] |

| Chalcone-Azole Hybrids | HCT116 (Colon) | 0.6 - 3.7 | [5] |

| Pyranochalcones | HEK293T (Kidney) | 0.29 - 10.46 | [6] |

| Knepachycarpanones | HeLa (Cervical) | 26.92 - 30.20 | [3] |

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the urgent development of new classes of anti-infective agents. Substituted acetophenones have demonstrated promising activity against a broad spectrum of bacteria and fungi, making them attractive candidates for further development.[11][12]

Hydroxy-substituted acetophenones have shown considerable antifungal activity against important plant pathogens.[1] Furthermore, synthetic acetophenone derivatives have been evaluated for their antimicrobial properties, with some compounds exhibiting significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Chalcone Derivatives | Staphylococcus aureus | 1 | [13] |

| Acetophenone Semicarbazones | Staphylococcus aureus | Not specified | |

| Hydroxyacetophenones | Trichophyton rubrum | 1250 - 2500 | [14] |

Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Substituted acetophenones, particularly those of natural origin, have demonstrated significant anti-inflammatory properties.[2][15] For instance, paeonol and apocynin, two naturally occurring hydroxyacetophenones, exhibit anti-inflammatory effects without the side effects commonly associated with long-term use of nonsteroidal anti-inflammatory drugs (NSAIDs).[2]

The anti-inflammatory mechanism of these compounds is often linked to the inhibition of pro-inflammatory mediators and enzymes, such as nitric oxide (NO), prostaglandins, and cyclooxygenase (COX). The inhibition of the NF-κB signaling pathway, as discussed earlier, is also a key mechanism contributing to their anti-inflammatory effects.[16]

Quantitative Assessment of Anti-inflammatory Activity